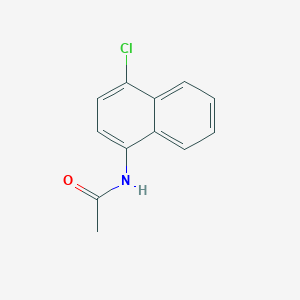

N-(4-chloro-1-naphthyl)acetamide

Übersicht

Beschreibung

N-(4-chloro-1-naphthyl)acetamide, also known as NCLA, is an organic compound that belongs to the class of amides. It is widely used in scientific research for its various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of N-(4-chloro-1-naphthyl)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist. It has also been shown to inhibit the reuptake of dopamine and norepinephrine.

Biochemical and Physiological Effects:

N-(4-chloro-1-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperactivity in rats. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, it has been shown to increase heart rate and blood pressure in rats.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-1-naphthyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It is also relatively stable and can be stored for long periods. However, it has several limitations. It is toxic and can cause skin and eye irritation. It also has a narrow therapeutic window, meaning that it can be difficult to achieve the desired effects without causing toxicity.

Zukünftige Richtungen

There are several future directions for research involving N-(4-chloro-1-naphthyl)acetamide. One area of research is the development of new compounds that have similar or improved effects compared to N-(4-chloro-1-naphthyl)acetamide but with fewer side effects. Another area of research is the investigation of the effects of N-(4-chloro-1-naphthyl)acetamide on other systems, such as the immune system. Additionally, N-(4-chloro-1-naphthyl)acetamide could be used as a tool to investigate the interactions between different neurotransmitter systems in the brain.

Conclusion:

N-(4-chloro-1-naphthyl)acetamide is a useful research tool with various biochemical and physiological effects. It is relatively easy to synthesize and has been used extensively in scientific research. However, it has several limitations, including toxicity and a narrow therapeutic window. Further research is needed to fully understand the mechanisms of action of N-(4-chloro-1-naphthyl)acetamide and to develop new compounds with similar or improved effects.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-1-naphthyl)acetamide is widely used in scientific research, particularly in the field of pharmacology. It has been used to study the effects of various compounds on the central nervous system, including the dopaminergic and serotonergic systems. It has also been used to study the effects of compounds on the cardiovascular system and to investigate the mechanisms of action of various drugs.

Eigenschaften

IUPAC Name |

N-(4-chloronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTPLDREKGPIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloronaphthalen-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)

![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)

![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)

![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)

![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)

![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)

![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)

![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)